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molecular formula C11H16N2O2S B1316295 Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate CAS No. 126533-98-0

Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate

Cat. No. B1316295
M. Wt: 240.32 g/mol
InChI Key: YDNOYPUXHJNTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

A mixture comprising 2.1 g of piperidine, 4 g of ethyl 2-chlorothiazole-4-carboxylate, 4.2 g of triethylamine and 20 ml of benzene was refluxed for 12 hours. The reaction mixture was poured into water and extracted with benzene. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:8]1[S:9][CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:12]=1.C(N(CC)CC)C.C1C=CC=CC=1>O>[N:1]1([C:8]2[S:9][CH:10]=[C:11]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:12]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1SC=C(N1)C(=O)OCC
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
Smiles
N1(CCCCC1)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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